Hafnium sulfate

Descripción general

Descripción

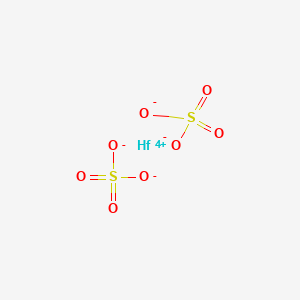

Hafnium sulfate is a compound containing the element hafnium (Hf). It tends to form inorganic compounds in the oxidation state of +4 . The molecular formula of Hafnium sulfate is Hf(SO4)2 . It is a moderately water and acid soluble Hafnium source for uses compatible with sulfates .

Synthesis Analysis

Hafnium sulfate can be prepared by reacting fuming sulfuric acid with HfCl4 . Another method involves the hydrolysis and subsequent condensation of Hf(IV) aqueous acidic solutions at 60–95 °C .Molecular Structure Analysis

The molecular structure of Hafnium sulfate is complex. By varying the concentrations of the acid and sulfate source, a variety of complex hafnium-oxo-hydroxo-sulfate clusters are isolated and structures accessed .Chemical Reactions Analysis

Hafnium reacts with oxygen, nitrogen, carbon, boron, sulfur, and silicon at higher temperatures . The hydrolysis and subsequent condensation of Hf(IV) aqueous acidic solutions at 60–95 °C result in a variety of complex hafnium-oxo-hydroxo-sulfate clusters .Physical And Chemical Properties Analysis

Hafnium is a heavy, hard, and ductile metal . It has twice the density of zirconium, a higher phase transition temperature, and a higher melting point . Hafnium sulfate is a white, crystalline solid that decomposes at temperatures above 500 ℃ .Aplicaciones Científicas De Investigación

High-k Dielectric Material

Hafnium oxide (HfO2), which can be derived from Hafnium sulfate, is widely recognized as one of the most promising high-k dielectric materials . It has remarkable properties such as high permittivity, wide band gap, and excellent thermal and chemical stability .

Atomic Layer Deposition

The atomic layer deposition (ALD) of HfO2 has attracted significant attention in recent decades since it enables uniform and conformal deposition of HfO2 thin films on various substrates . Hafnium sulfate can be used as a precursor in this process .

Semiconductor Manufacturing

Hafnium is used in the manufacturing of semiconductors . As a precursor, Hafnium sulfate can be used to deposit hafnium-based layers in semiconductor devices .

Nuclear Reactor Control Rods

Hafnium’s ability to absorb neutrons makes it important for nuclear applications . Hafnium sulfate can be used to produce hafnium-based materials for this purpose .

High-Temperature Alloys

Hafnium’s high melting point and strength at elevated temperatures make it valuable in aerospace applications . Hafnium sulfate can be used as a starting material to produce these high-temperature hafnium alloys .

Catalyst Support

Hafnium sulfate can be used in the preparation of catalytic supports . These supports can enhance the performance of catalysts in various chemical reactions .

Safety and Hazards

Direcciones Futuras

Hafnium dioxide, a compound related to Hafnium sulfate, has been studied for its potential in next-generation high-speed/low-power electronics . The efficiency of the self-cleaning process and the quality of the resulting semiconductor–oxide interface can be controlled by the molecular adsorption process of the ALD precursors . This suggests potential future directions for the use of Hafnium compounds in the electronics industry.

Mecanismo De Acción

Target of Action

Hafnium sulfate, a compound of hafnium, primarily targets the formation of complexes and crystalline structures . It is known to interact with sulfate, selenite, and selenate anions . The compound’s primary role is in the formation of tetraaqua complexes , which are used in various applications, including the textile industry for treatment of cloths to make them impermeable, fire resistant, and heavier .

Mode of Action

Hafnium sulfate interacts with its targets through hydrothermal synthesis , leading to the formation of tetraaqua complexes . The compound shows characteristic absorption bands for the sulfate, selenite, and selenate anions .

Biochemical Pathways

The biochemical pathways affected by hafnium sulfate primarily involve the formation and decomposition of complexes. The decomposition of the mixed valence selenite-selenate proceeds by two mechanisms, the first one resulting in the formation of intermediate HfO(SeO3) and the second one—its decomposition and formation of dihafnyl selenite Hf2O3(SeO3) . These processes are influenced by the very strong bonds between the HfO2+ and SeO32− ions .

Pharmacokinetics

It’s known that the compound forms complexes that are stable under certain conditions . More research is needed to fully understand the ADME properties of hafnium sulfate and their impact on bioavailability.

Result of Action

The primary result of hafnium sulfate’s action is the formation of stable complexes and crystalline structures . These complexes have various applications, including in the textile industry . The compound also plays a role in the formation of intermediate phases during decomposition .

Action Environment

The action of hafnium sulfate is influenced by environmental factors such as temperature and the presence of other ions. For instance, the compound’s decomposition up to 850 °C leads to the formation of intermediate phases . Additionally, the compound’s interaction with sulfate, selenite, and selenate anions is a key part of its action .

Propiedades

IUPAC Name |

hafnium(4+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.2H2O4S/c;2*1-5(2,3)4/h;2*(H2,1,2,3,4)/q+4;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKAMHRHVYEHER-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hf(SO4)2, HfO8S2 | |

| Record name | hafnium(IV) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890765 | |

| Record name | Sulfuric acid, hafnium(4+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Sulfuric acid, hafnium(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Hafnium sulfate | |

CAS RN |

15823-43-5 | |

| Record name | Sulfuric acid, hafnium(4+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015823435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, hafnium(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, hafnium(4+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

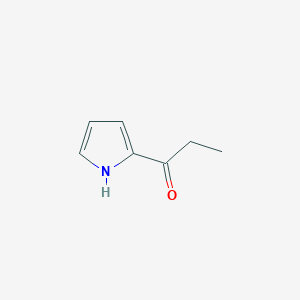

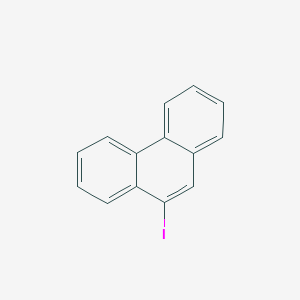

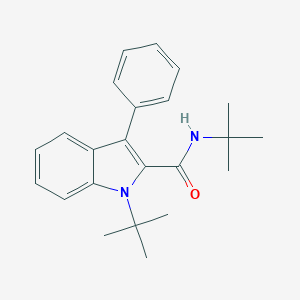

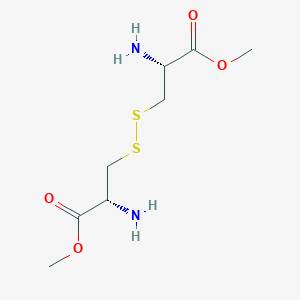

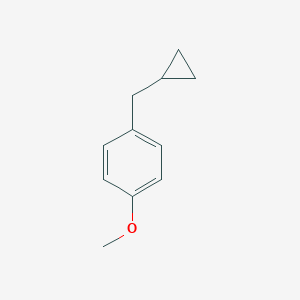

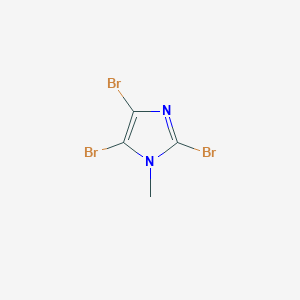

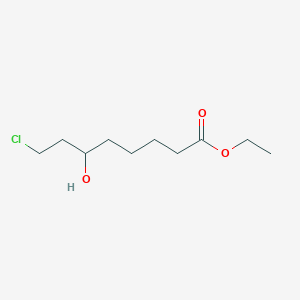

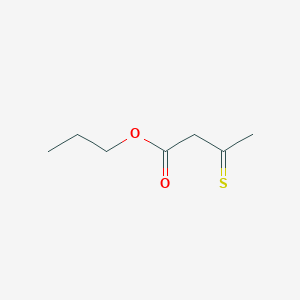

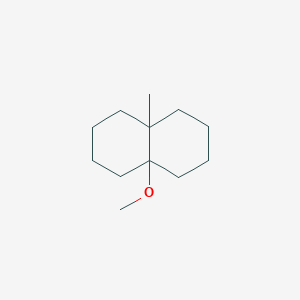

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)